molecular formula C25H26N4O2S2 B2882563 N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 854025-81-3

N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2882563
CAS RN: 854025-81-3
M. Wt: 478.63
InChI Key: PEROTEJBQLPIME-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H26N4O2S2 and its molecular weight is 478.63. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

Compounds with structural similarities have been studied for their potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating significant implications in cancer research. Such compounds demonstrate the capacity for dual inhibition, highlighting their potential in the development of cancer therapeutics by targeting key enzymes involved in nucleotide synthesis pathways (Gangjee et al., 2008).

Antimicrobial and Cytotoxic Activities

Research on novel azetidine-2-one derivatives of 1H-benzimidazole, which share a similar approach to chemical synthesis and structural complexity, has shown promising antimicrobial and cytotoxic activities. These studies suggest the potential of such compounds in developing new antimicrobial agents and in cancer therapy by exhibiting good antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).

Crystal Structure Analysis

The investigation into the crystal structures of related compounds provides essential insights into their molecular conformation, which is crucial for understanding the interaction mechanisms with biological targets. Such analyses contribute to the design and optimization of new drugs by revealing the structural basis for their activity and improving their efficacy (Subasri et al., 2016).

Synthesis and Screening for Biological Activities

The synthesis and biological screening of novel fused imino pyrimido benzothiazole compounds demonstrate the exploration of heterocyclic compounds for their potential therapeutic applications. These studies focus on their anti-inflammatory and antibacterial activities, providing a foundation for future drug development projects targeting various diseases (Kale and Mene, 2013).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S2/c1-15-7-11-17(12-8-15)29-23(31)21-18-5-3-4-6-19(18)33-22(21)27-24(29)32-13-20(30)28-25(2,14-26)16-9-10-16/h7-8,11-12,16H,3-6,9-10,13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEROTEJBQLPIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC(C)(C#N)C4CC4)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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